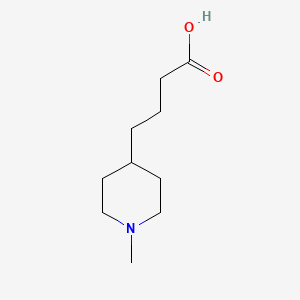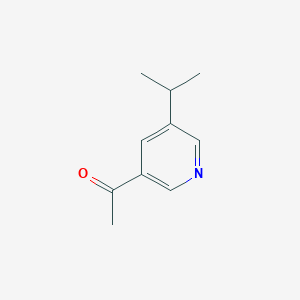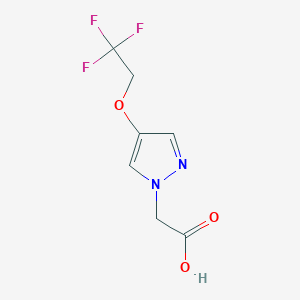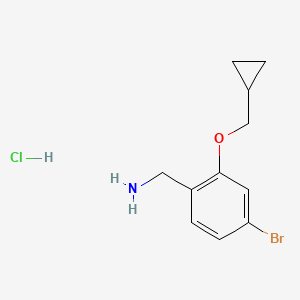
6-Chloro-3-fluoro-N-isopropylpicolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-fluoro-N-isopropylpicolinamide is an organic compound belonging to the picolinamide family This compound is characterized by the presence of a chlorine atom at the 6th position, a fluorine atom at the 3rd position, and an isopropyl group attached to the nitrogen atom of the picolinamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-fluoro-N-isopropylpicolinamide typically involves multi-step organic reactions. One common synthetic route includes:
Halogenation: Starting with picolinamide, the compound undergoes halogenation to introduce the chlorine and fluorine atoms at the desired positions. This can be achieved using reagents such as thionyl chloride (SOCl₂) and fluorinating agents like Selectfluor.
Amidation: The halogenated intermediate is then subjected to amidation with isopropylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
6-Chloro-3-fluoro-N-isopropylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.
科学研究应用
6-Chloro-3-fluoro-N-isopropylpicolinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Agrochemicals: The compound is explored for its use as a herbicide or pesticide due to its ability to inhibit specific biological pathways in plants and pests.
Chemical Biology: It serves as a tool compound in chemical biology to study the interactions and functions of various biological targets.
Material Science: The compound is investigated for its potential use in the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of 6-Chloro-3-fluoro-N-isopropylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and fluorine atoms, along with the isopropyl group, contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of a particular enzyme involved in disease progression.
相似化合物的比较
6-Chloro-3-fluoro-N-isopropylpicolinamide can be compared with other picolinamide derivatives, such as:
6-Chloro-3-fluoropicolinamide: Lacks the isopropyl group, which may affect its binding affinity and specificity.
3-Fluoro-N-isopropylpicolinamide: Lacks the chlorine atom, which can influence its chemical reactivity and biological activity.
6-Chloro-N-isopropylpicolinamide: Lacks the fluorine atom, potentially altering its pharmacokinetic properties.
The presence of both chlorine and fluorine atoms, along with the isopropyl group, makes this compound unique in terms of its chemical and biological properties, offering distinct advantages in various applications.
属性
分子式 |
C9H10ClFN2O |
|---|---|
分子量 |
216.64 g/mol |
IUPAC 名称 |
6-chloro-3-fluoro-N-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H10ClFN2O/c1-5(2)12-9(14)8-6(11)3-4-7(10)13-8/h3-5H,1-2H3,(H,12,14) |
InChI 键 |
MPIUPKCDAOLLBS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)C1=C(C=CC(=N1)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-(7,8-Dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal](/img/structure/B12068196.png)




![4-[(4-Bromobenzenesulfonyl)methyl]piperidine](/img/structure/B12068219.png)



![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid](/img/structure/B12068252.png)

